molecular formula C19H19FN2O2 B12303368 5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide

5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide

Cat. No.: B12303368
M. Wt: 326.4 g/mol
InChI Key: ZPKZAFDYFVJULO-UHFFFAOYSA-N
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Description

5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide is a synthetic organic compound with the molecular formula C19H19FN2O2 and a molecular weight of 326.37 g/mol This compound is known for its unique structural features, which include a fluorophenyl group, an ethynyl linkage, and a pyridine carboxamide moiety

Preparation Methods

The synthesis of 5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide involves multiple steps. One common synthetic route includes the following steps :

    Starting Materials: 5-(3-fluorophenylethynyl)pyridine-2-carboxylic acid and ®-3-amino-2-methylbutan-2-ol trifluoroacetate.

    Reaction Conditions: The reaction is typically carried out in N,N-dimethylformamide (DMF) under an inert atmosphere at room temperature (20°C) for approximately 10 minutes.

    Catalysts and Reagents: N-ethyl-N,N-diisopropylamine and N-[dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate are used as catalysts and reagents.

    Industrial Production: The compound has achieved commercial mass production, indicating that the synthetic route is scalable and efficient.

Chemical Reactions Analysis

5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and ethynyl groups allow it to bind to active sites of enzymes or receptors, potentially inhibiting their activity. The exact molecular targets and pathways are still under investigation, but its structural features suggest it could modulate various biological processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C19H19FN2O2

Molecular Weight

326.4 g/mol

IUPAC Name

5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide

InChI

InChI=1S/C19H19FN2O2/c1-13(19(2,3)24)22-18(23)17-10-9-15(12-21-17)8-7-14-5-4-6-16(20)11-14/h4-6,9-13,24H,1-3H3,(H,22,23)

InChI Key

ZPKZAFDYFVJULO-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)O)NC(=O)C1=NC=C(C=C1)C#CC2=CC(=CC=C2)F

Origin of Product

United States

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